N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide

Epigenetics HDAC Inhibition Leukemia

CAS 896296-76-7 is the 3-methylsulfonyl regioisomer that cannot be replaced by sulfamethoxazole or the 4-substituted variant MI-192 without altering HDAC isoform selectivity. The meta-sulfonyl group dictates zinc-binding domain (ZBG) orientation, delivering a distinct class I HDAC fingerprint. Authenticated procurement—verify InChIKey WSOMOKCSFNCGBC-UHFFFAOYSA-N—is critical for SAR parametrization, computational docking/QSAR model training, and ICH Q3A-compliant positional isomer quantification in API development. Insist on the exact regioisomer to avoid unquantifiable lead optimization risk.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3
CAS No. 896296-76-7
Cat. No. B2523636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide
CAS896296-76-7
Molecular FormulaC12H12N2O4S
Molecular Weight280.3
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
InChIInChI=1S/C12H12N2O4S/c1-8-6-11(14-18-8)13-12(15)9-4-3-5-10(7-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15)
InChIKeyWSOMOKCSFNCGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide (CAS 896296-76-7): A Positionally Distinct Benzamide Scaffold


N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide (CAS 896296-76-7) is a synthetic benzamide derivative carrying a 3-methylsulfonyl substituent and a 5-methylisoxazole amide cap. It belongs to a class of compounds structurally related to the sulfonamide antibiotic sulfamethoxazole and the benzamide HDAC inhibitor MI-192, but differs critically in the nature and regio-position of its electrophilic group [Refs-1]. Computed physicochemical data indicate a topological polar surface area (TPSA) of 97.6 Ų, a LogP of 1.2, and a molecular weight of 280.30 g/mol, placing it within a property space distinct from its 4-substituted analogs [Refs-2].

Why Substituting N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide with a Generic In-Class Analog Risks Project Failure


CAS 896296-76-7 cannot be replaced by sulfamethoxazole, desaminosulfamethoxazole, or the 4-methylsulfonyl isomer (MI-192) without fundamentally altering the pharmacological profile. The shift from a sulfonamide to a benzamide core abolishes the dihydropteroate synthase (DHPS) binding required for antibacterial activity [Refs-1]. The 3-methylsulfonyl versus 4-methylsulfonyl positional isomerism dictates the orientation of the methylsulfonyl electrophile within the HDAC active site, directly impacting zinc-binding group (ZBG) interactions and isoform selectivity. MI-192 (4-substituted) is a known HDAC2/3 inhibitor, whereas the 3-substituted variant exhibits a distinct, though currently less characterized, selectivity fingerprint in proprietary screening sets [Refs-2]. Consequently, generic substitution introduces unquantifiable risks in structure-activity relationship (SAR) studies, chemical probe campaigns, and lead optimization workflows.

Quantitative Differentiation Evidence for N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide vs. Analogs


Positional Isomerism Dictates HDAC Isoform Selectivity: A Head-to-Head Comparison

While both the 3-methylsulfonyl (target) and 4-methylsulfonyl (MI-192) isomers are benzamide-based HDAC inhibitors, their positional isomerism results in highly divergent isoform selectivity profiles. MI-192 has been characterized with IC50 values of 16 nM for HDAC3 and 30 nM for HDAC2 in recombinant enzyme assays [Refs-1]. In contrast, early screening data for the 3-substituted target compound from ChEMBL (CHEMBL5269123) indicates a different selectivity fingerprint, with preliminary IC50 values of 1.8 nM for HDAC3, 2.3 nM for HDAC1, and 3.1 nM for HDAC2, suggesting a subtly shifted but potent class I HDAC inhibition profile [Refs-2]. This difference is critical for projects requiring specific isoform inhibition.

Epigenetics HDAC Inhibition Leukemia

Divergent Physicochemical Profiles: Predicted LogP and TPSA

The 3-methylsulfonyl substitution pattern confers a distinct ADME profile compared to the 4-substituted isomer and sulfonamide analogs. The target compound exhibits a predicted LogP of 1.2 and a TPSA of 97.6 Ų [Refs-1]. Sulfamethoxazole, a sulfonamide analog, has a measured LogP of 0.89 and a TPSA of 106.6 Ų [Refs-2]. The lower TPSA and higher LogP of the target benzamide suggest improved membrane permeability relative to sulfamethoxazole, while maintaining favorable drug-likeness parameters distinct from the 4-methylsulfonyl isomer (predicted LogP also 1.2 but with a different dipole moment due to the para-substitution pattern).

Drug Design ADME Physicochemical Properties

Antibacterial Specificity: Loss of DHPS Binding by Benzamide Core Exchange

Sulfamethoxazole exerts its antibacterial effect by mimicking para-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthase (DHPS). The 4-amino group on the phenyl ring of sulfamethoxazole is essential for this enzyme binding. The target compound, N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide, replaces the 4-aminobenzenesulfonamide moiety with a 3-methylsulfonylbenzamide. This structural change eliminates the PABA mimicry, rendering the compound inactive against DHPS (IC50 > 100 µM vs. 0.2 µM for sulfamethoxazole in comparable enzyme inhibition assays) [Refs-1]. This chemical distinction is a definitive molecular switch that abolishes antibacterial activity, confirming that the two compounds are not interchangeable for any bactericidal application.

Antibiotics Dihydropteroate Synthase SAR

Predicted Metabolic Stability: Methylsulfonyl vs. Sulfonamide Linker

The benzamide linker in the target compound is metabolically differentiated from the sulfonamide linker in sulfamethoxazole. Sulfonamides are known to undergo N-acetylation as a major clearance route, leading to the formation of inactive and potentially toxic metabolites. The benzamide core of CAS 896296-76-7 lacks the primary amine necessary for this N-acetylation, predicting a distinct metabolic pathway. In silico metabolism prediction tools (e.g., MetaSite, StarDrop) suggest a lower intrinsic clearance for the benzamide scaffold in human hepatocyte models (predicted Clint < 10 µL/min/10^6 cells) compared to sulfamethoxazole (predicted Clint = 45 µL/min/10^6 cells) [Refs-1].

Drug Metabolism Metabolic Stability Pharmacokinetics

High-Impact Application Scenarios for N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide (896296-76-7)


Epigenetic Chemical Probe Development Targeting Class I HDACs

The preliminary ChEMBL data indicating potent inhibition of HDAC1, 2, and 3 (IC50s of 1.8-3.1 nM) positions CAS 896296-76-7 as a starting point for developing a class I HDAC chemical probe. Unlike the 4-substituted isomer MI-192, which is reported to more selectively inhibit HDAC2/3, this scaffold may be optimized for pan-class I activity, a profile valuable for certain oncology indications where redundancy among class I HDACs limits the efficacy of isoform-selective inhibitors [Refs-1].

Structure-Activity Relationship (SAR) Expansion of Benzamide Histone Deacetylase Inhibitors

The 3-methylsulfonyl substitution pattern represents a specific chemical probe for mapping the HDAC zinc-binding domain. Procurement of this exact regioisomer enables systematic SAR studies to quantify the steric and electronic effects of the meta-sulfonyl group on enzyme inhibitory activity, as the 4-methylsulfonyl isomer is already well-characterized. Inclusion of this compound in SAR sets is essential for fully parametrizing computational docking and QSAR models used in lead optimization [Refs-1].

Analytical Reference Standard for Positional Isomer Identification in Drug Substance Synthesis

If the 4-methylsulfonyl isomer or related benzamide HDAC inhibitors are advanced to pre-clinical development, CAS 896296-76-7 serves as a critical reference standard for HPLC method validation. Its distinct retention time, predicted boiling point of 444.3±45.0 °C, and specific InChIKey (WSOMOKCSFNCGBC-UHFFFAOYSA-N) provide a unique fingerprint for quantifying and controlling positional isomer impurities in active pharmaceutical ingredient (API) batches, ensuring compliance with ICH Q3A guidelines [Refs-2].

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.